Canaline

概要

説明

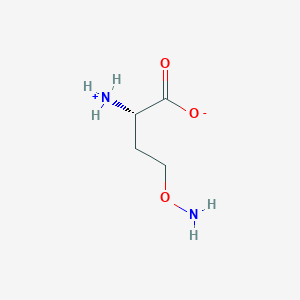

カナリンは、2-アミノ-4-(アミノオキシ)ブタン酸としても知られる、非タンパク質性アミノ酸です。主にマメ科植物、特にジャックビーン(Canavalia ensiformis)に見られます。 カナリンは、オルニチンと構造的に関連しており、その側鎖にアミノオキシ基が存在することが主な違いです 。 この化合物は、強力な殺虫剤および神経毒性特性を持つことで知られています .

準備方法

カナリンは、さまざまな方法で合成することができます。 一般的な方法の1つは、アルギナーゼを使用してカナバニンを酵素的に変換することです 。この方法は、高純度のカナリンを得ることができます。 さらに、カナリンの合成経路には、ヒドロキシルアミンとシアナミドを使用してヒドロキシグアニジンを生成し、次にそれをカナリンに変換することが含まれます 。工業生産方法は、その効率性と高収率のために、多くの場合、酵素的方法に頼っています。

化学反応の分析

カナリンは、いくつかの種類の化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、オキシムとホモセリンが含まれます .

4. 科学研究アプリケーション

カナリンは、科学研究で幅広い用途があります。

科学的研究の応用

Chemical Properties of Canaline

This compound (C_4H_8N_2O_2) features an aminooxy group in its side chain, which allows it to participate in various chemical reactions that are not typical for standard amino acids. This functional group provides this compound with the ability to form covalent bonds with aldehydes and ketones, making it a valuable building block in synthetic organic chemistry.

Synthesis of Peptides and Proteins

This compound has been utilized in the synthesis of peptides through native chemical ligation. This method involves using this compound-containing peptides to create larger peptide chains, which can be crucial for studying protein interactions and functions. The incorporation of this compound enhances the stability and solubility of the synthesized peptides, facilitating their use in further biochemical studies .

Antimetabolite Research

Research indicates that this compound may exhibit antimetabolite properties, which could have implications in cancer treatment. Antimetabolites are compounds that interfere with DNA and RNA synthesis, thereby inhibiting cell division. Studies have shown that this compound can modulate the effects of traditional antimetabolite drugs, potentially enhancing their efficacy against neoplastic cells .

Drug Development

This compound is being investigated for its potential as a drug candidate due to its ability to modify biological pathways. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for developing new therapeutics aimed at treating metabolic disorders and cancers.

Targeted Delivery Systems

In combination with mesenchymal stromal cells, this compound can be utilized for targeted delivery of chemotherapeutic agents. This approach aims to enhance the cytotoxic effects on tumor cells while minimizing damage to healthy tissues. This compound's properties allow it to be loaded into these delivery systems effectively, ensuring a more focused therapeutic action .

Enhanced Antineoplastic Activity

A study explored the effects of this compound on the cytotoxicity of established antitumor agents like gemcitabine. The results indicated that when combined with this compound, gemcitabine exhibited increased potency against resistant cancer cell lines, suggesting that this compound could play a role in overcoming chemoresistance .

Peptide Synthesis Optimization

Another case study demonstrated the successful synthesis of this compound-containing peptides using optimized ligation techniques. The resulting peptides showed improved stability and bioactivity compared to those synthesized without this compound, highlighting its importance as a synthetic tool in peptide chemistry .

Comparison of this compound with Other Amino Acids

| Property | This compound | Standard Amino Acids |

|---|---|---|

| Structure | Non-proteinogenic | Proteinogenic |

| Functional Group | Aminooxy | Carboxyl |

| Synthesis Method | Native chemical ligation | Standard peptide synthesis |

| Applications | Drug development, peptide synthesis | Protein synthesis |

Antimetabolite Efficacy Study Results

| Treatment Type | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| Gemcitabine | Control | 10 | Standard efficacy |

| Gemcitabine + this compound | Resistant | 5 | Increased potency observed |

作用機序

カナリンは、主にオルニチンアミノトランスフェラーゼの阻害を介してその効果を発揮します 。 この阻害は、カナリンがビタミンB6依存性酵素のピリドキサルリン酸補酵素とオキシムを形成するためです 。この相互作用は、これらの酵素の正常な機能を阻害し、化合物の毒性効果につながります。

6. 類似の化合物との比較

カナリンは、マメ科植物に見られる別の非タンパク質性アミノ酸であるカナバニンと比較されることがよくあります 。どちらの化合物も、タンパク質性アミノ酸(それぞれオルニチンとアルギニン)と構造的な類似性を共有しており、毒性特性を示しています。 カナリンは、カナバニンには存在しないアミノオキシ基の存在により、ユニークです 。 その他の類似の化合物には、カナリン-尿素サイクルの仲介物質であるウレイドホモセリンとカナバニノスクシン酸が含まれます .

類似化合物との比較

Canaline is often compared to canavanine, another non-proteinogenic amino acid found in legumes . Both compounds share structural similarities with proteinogenic amino acids (ornithine and arginine, respectively) and exhibit toxic properties. this compound is unique due to its aminooxy group, which is not present in canavanine . Other similar compounds include ureidohomoserine and canavaninosuccinic acid, which are intermediates in the this compound-urea cycle .

生物活性

Canaline, also known as L-canaline, is a non-proteinogenic amino acid with significant biological activity. Its structure is characterized by an aminooxy group at the fourth carbon position, making it an analog of L-ornithine. This compound primarily derives from the hydrolysis of L-canavanine, an arginine analog found in various leguminous plants. Research has highlighted this compound's potential applications in biochemistry and medicine due to its diverse biological activities, particularly as an antimetabolite.

Chemical Structure and Properties

- Chemical Formula : C₄H₁₀N₂O₃

- Molecular Structure : this compound's structure is similar to that of L-ornithine, which allows it to interact with various metabolic pathways.

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Inhibition of Enzymatic Activity :

- This compound acts as an inhibitor of pyridoxal phosphate-dependent enzymes , such as ornithine aminotransferase and ornithine decarboxylase. This inhibition disrupts normal amino acid metabolism, leading to developmental abnormalities in insects and potential therapeutic effects against cancer cells .

- Antimetabolite Properties :

- Antimalarial Activity :

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition Studies :

- Synergistic Effects :

特性

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197925 | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-93-5 | |

| Record name | L-Canaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。